Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Overview
Description
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The molecular weight of the compound is 248.75 .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate has been a subject of structural and synthetic interest in scientific research. The compound was synthesized as a cyclic amino acid ester and characterized using advanced spectroscopy techniques. Its structure was determined through single crystal X-ray diffraction analysis, revealing a monoclinic space group and a specific density. The compound features a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014). Additionally, a chiral variant of this compound was synthesized, characterized, and its molecular structure was determined, showcasing an orthorhombic space group and confirming its bicyclo[2.2.2]octane structure (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
Catalysis and Synthesis Applications
The 1,4-Diazabicyclo[2.2.2]octane (DABCO) framework, closely related to the subject compound, has been utilized in catalyzing various chemical reactions. For instance, DABCO-promoted decarboxylative acylation has been reported for the synthesis of α-keto and α,β-unsaturated amides or esters, showcasing the compound's potential in organic synthesis (Zhang, Liao, Deng, Tang, Xu, Xu, Tang, 2017). Furthermore, the compound has been used in a DABCO-catalyzed coupling process for the synthesis of mikanecic acid, highlighting its versatility in chemical transformations (Hoffmann, Rabe, 1984).
Ionic Liquids and Chemical Reactions
Research has also delved into the creation of novel ionic liquids containing the diazabicyclooctane moiety. For instance, a study reported the synthesis of a basic ionic liquid containing dual basic functional groups, which proved effective in promoting the synthesis of spiro-4H-pyrans through a domino Knoevenagel/Michael/cyclization sequence (Goli-Jolodar, Shirini, Seddighi, 2016). Additionally, DABCO-based ionic liquids have been characterized and utilized as catalysts in chemical reactions, such as the synthesis of polyhydroquinoline derivatives via Hantzsch condensation (Goli-Jolodar, Shirini, Seddighi, 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679042 | |
Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-73-8 | |
Record name | 1,1-Dimethylethyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.